(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester
Overview
Description
(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₃₇NO₄Si and its molecular weight is 407.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Oak Lactone Precursors : A study by Wilkinson et al. (2004) involved the synthesis of β-d-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid, including the (4R,5R) species, from cis-5-n-butyl-4-methyl-4,5-dihydro-2(3H)-furanone (cis-oak lactone). This process utilized a base for ring-opening and protected the carboxyl function as its benzyl ester, highlighting a chemical synthesis application of the compound (Wilkinson, Elsey, Prager, Tanaka, & Sefton, 2004).
Synthesis of Pyrrolizidine Alkaloids : In the field of alkaloid synthesis, Matsumoto et al. (1992) synthesized stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, the necic acid component of axillaridine. This study exemplifies the utilization of similar complex organic structures in the synthesis of natural product derivatives (Matsumoto, Terao, Ishizuka, Usui, & Nozaki, 1992).
Protecting Groups in Isoxazole Synthesis : Riess et al. (1998) evaluated protecting groups for 3-hydroxyisoxazoles, which are structurally related to the compound . This research provided insights into the synthesis of 3-alkoxyisoxazole-5-carbaldehydes, important intermediates in pharmaceutical chemistry (Riess, Schön, Laschat, & Jäger, 1998).
Properties
IUPAC Name |
methyl (4R,5S)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO4Si/c1-17(2)19-22(20(24)25-6,15-27-28(7,8)21(3,4)5)23(16-26-19)14-18-12-10-9-11-13-18/h9-13,17,19H,14-16H2,1-8H3/t19-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXLEKMBGYYVLF-SIKLNZKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO[Si](C)(C)C(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@](N(CO1)CC2=CC=CC=C2)(CO[Si](C)(C)C(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450677 | |
Record name | (4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145451-93-0 | |
Record name | (4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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